

# Entrectinib in TRK Fusion-Positive Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Entrectinib-d8 |           |
| Cat. No.:            | B15135475      | Get Quote |

#### Introduction

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found across a wide variety of solid tumors in both adult and pediatric populations. These genetic alterations lead to the expression of chimeric Tropomyosin Receptor Kinase (TRK) fusion proteins (TRKA, TRKB, and TRKC), which are constitutively active and drive tumor cell proliferation and survival.[1][2] Entrectinib (Rozlytrek) is a potent, orally available, and central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that targets TRKA/B/C, as well as ROS1 and ALK kinases.[3][4][5] Its development and approval represent a significant advancement in precision oncology, offering a tumor-agnostic treatment approach based on a specific genomic biomarker rather than the tumor's histological origin. This guide provides an in-depth technical overview of Entrectinib's role in the management of TRK fusion-positive solid tumors for researchers, scientists, and drug development professionals.

### **Mechanism of Action**

NTRK gene fusions result in the ligand-independent dimerization and constitutive activation of TRK receptor tyrosine kinases. This perpetual activation triggers downstream signaling cascades crucial for cell growth and survival, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the TRK kinase domain. This action blocks the phosphorylation and activation of the TRK fusion protein, thereby inhibiting downstream signaling. The suppression of these pathways leads to the



## Foundational & Exploratory

Check Availability & Pricing

inhibition of cancer cell proliferation and the induction of apoptosis. A key feature of Entrectinib is its ability to cross the blood-brain barrier, enabling it to exert its therapeutic effects on primary CNS tumors and brain metastases.





Click to download full resolution via product page

Caption: TRK fusion signaling and Entrectinib's mechanism of inhibition.



# **Clinical Efficacy in Adult Patients**

The primary evidence for Entrectinib's efficacy in adults with TRK fusion-positive solid tumors comes from an integrated analysis of three Phase I/II clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2. These studies enrolled patients with a variety of tumor types harboring NTRK1, NTRK2, or NTRK3 gene fusions.

An updated integrated analysis with a median follow-up of 25.8 months demonstrated robust and durable responses. The efficacy-evaluable population included 121 adult patients with 14 different tumor types.

Table 1: Efficacy of Entrectinib in TRK Fusion-Positive Solid Tumors (Adults)

| Endpoint                          | Result (N=121) | 95% Confidence<br>Interval (CI) | Citation |
|-----------------------------------|----------------|---------------------------------|----------|
| Objective Response<br>Rate (ORR)  | 61.2%          | -                               |          |
| Complete Response (CR)            | 15.7% (n=19)   | -                               |          |
| Partial Response (PR)             | 45.5% (n=55)   | -                               |          |
| Median Duration of Response (DoR) | 20.0 months    | 13.0–38.2                       |          |

| Median Progression-Free Survival (PFS) | 13.8 months | 10.1–19.9 | |

Data from an integrated analysis of the ALKA-372-001, STARTRK-1, and STARTRK-2 trials with a clinical cutoff date of August 31, 2020.

### **Intracranial Activity**

Entrectinib's ability to penetrate the CNS is a critical attribute, as many solid tumors can metastasize to the brain. In a subset of patients from the integrated analysis with measurable CNS disease at baseline, Entrectinib demonstrated significant intracranial efficacy.

Table 2: Intracranial Efficacy in Patients with Baseline CNS Metastases (Adults)



| Endpoint         | Result (N=11) | 95% Confidence<br>Interval (CI) | Citation |
|------------------|---------------|---------------------------------|----------|
| Intracranial ORR | 63.6%         | 30.8-89.1                       |          |

| Median Intracranial DoR | 22.1 months | 7.4-Not Estimable | |

Data based on Blinded Independent Central Review (BICR) from the integrated analysis.

## **Efficacy in the Pediatric Population**

The STARTRK-NG trial, a Phase 1/2 study, evaluated the safety and efficacy of Entrectinib in children and adolescents with solid tumors, including those with NTRK fusions. The FDA's expanded approval for pediatric patients as young as one month was based on data from the STARTRK-NG and TAPISTRY trials.

Table 3: Efficacy of Entrectinib in Pediatric Patients with Fusion-Positive Tumors

| Endpoint                          | Result (N=26*) | 95% Confidence<br>Interval (CI) | Citation |
|-----------------------------------|----------------|---------------------------------|----------|
| Objective Response<br>Rate (ORR)  | 57.7%          | 36.9–76.7                       |          |
| Median Duration of Response (DoR) | Not Reached    | -                               |          |

| Median Duration of Treatment | 10.6 months | - | |

# **Safety and Tolerability**

Across clinical trials, Entrectinib has demonstrated a manageable safety profile. Most treatment-related adverse events (TRAEs) were Grade 1 or 2 and were often reversible with

<sup>\*</sup>Response-evaluable population with NTRK1/2/3 or ROS1 fusion-positive tumors from the STARTRK-NG trial. The most common diagnoses in the pediatric approval cohort were primary CNS tumors and infantile fibrosarcoma.



dose modifications. Discontinuation due to TRAEs is relatively uncommon.

Table 4: Most Common Treatment-Related Adverse Events (TRAEs) in Adults (Any Grade)

| Adverse Event    | Frequency in NTRK-fp<br>Population (N=68) | Citation |
|------------------|-------------------------------------------|----------|
| Dysgeusia        | 44%                                       |          |
| Dizziness        | 38%                                       |          |
| Constipation     | 35%                                       |          |
| Fatigue          | 31%                                       |          |
| Weight increased | 29%                                       |          |
| Diarrhea         | 28%                                       |          |
| Nausea           | 26%                                       |          |
| Paresthesia      | 25%                                       |          |
| Anemia           | 24%                                       |          |

#### | Cognitive impairment | 22% | |

Data from the safety-evaluable population of the integrated analysis (cutoff May 31, 2018). The most common Grade 3 or 4 TRAEs were increased weight (10%) and anemia (12%). In the pediatric population, the most common TRAEs included weight gain (48.8%) and bone fractures (20.9%).

# **Dosage and Administration**

The recommended dosage of Entrectinib varies between adult and pediatric populations, with pediatric dosing based on body surface area (BSA).

Table 5: Recommended Dosing for Entrectinib in TRK Fusion-Positive Tumors



| Population              | Recommended Dose                  | Citation |
|-------------------------|-----------------------------------|----------|
| Adults                  | 600 mg orally once daily          |          |
| Pediatrics (>6 months)  | Based on Body Surface Area (BSA): |          |
| ≥1.51 m²                | 600 mg once daily                 |          |
| 1.11–1.5 m²             | 400 mg once daily                 |          |
| 0.81–1.1 m²             | 300 mg once daily                 |          |
| 0.51–0.8 m <sup>2</sup> | 200 mg once daily                 |          |

| Pediatrics (1 to ≤6 months) | 250 mg/m² orally once daily | |

Treatment should continue until disease progression or unacceptable toxicity. Dose adjustments are required for certain adverse reactions and for co-administration with moderate or strong CYP3A4 inhibitors.

# **Mechanisms of Acquired Resistance**

As with other targeted therapies, patients treated with Entrectinib can develop resistance. Mechanisms of resistance are broadly categorized as "on-target" (within the NTRK gene) or "off-target" (activation of bypass signaling pathways).

- On-Target Resistance: This is the most common form of resistance and typically involves the
  acquisition of secondary mutations in the TRK kinase domain. These mutations can interfere
  with drug binding. The most frequently observed mutations occur in the solvent front (e.g.,
  NTRK1 G595R, NTRK3 G623R) and the gatekeeper region (e.g., NTRK1 F589L).
- Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling. Examples include the acquisition of mutations in genes like BRAF (V600E) or KRAS, or the amplification of MET.





Click to download full resolution via product page

**Caption:** Overview of on-target and off-target resistance mechanisms.

# Experimental Protocols: Detection of NTRK Gene Fusions

Accurate and reliable detection of NTRK gene fusions is essential for identifying patients who may benefit from Entrectinib. Several methodologies are employed, each with distinct advantages and limitations. In clinical trials for Entrectinib, NTRK fusions were primarily detected using Next-Generation Sequencing (NGS) or other nucleic acid-based tests.

## **Next-Generation Sequencing (NGS)**

 Methodology: NGS is a high-throughput technology that can sequence large portions of the genome or transcriptome in parallel. It can be DNA-based or RNA-based.



- RNA-based NGS is the preferred method as it directly sequences the expressed transcripts, confirming the fusion is in-frame and transcribed, while avoiding the large intronic regions of NTRK genes.
- DNA-based NGS using hybrid-capture methods can also identify fusions, including those with novel partners, but may be challenged by large introns.
- Advantages: High sensitivity and specificity; can detect known and novel fusion partners;
   allows for multiplexing to test for many genomic alterations simultaneously.
- Limitations: Can have a longer turnaround time and requires bioinformatics expertise.

### Immunohistochemistry (IHC)

- Methodology: IHC uses antibodies to detect the overexpression of TRK proteins in a tissue sample. A pan-TRK antibody can detect TRKA, TRKB, and TRKC proteins.
- Advantages: Widely available, rapid turnaround time, and cost-effective, making it a good screening tool.
- Limitations: Lacks specificity, as it detects both wild-type and fusion TRK proteins. A positive IHC result should always be confirmed with a molecular test like NGS.

## Fluorescence In Situ Hybridization (FISH)

- Methodology: FISH uses fluorescently labeled DNA probes that bind to specific parts of a chromosome. Break-apart probes are designed to flank the NTRK gene. If a gene fusion occurs, the probes will separate, resulting in a distinct signal pattern.
- Advantages: Can detect novel fusion partners if using a break-apart strategy.
- Limitations: Requires three separate assays to cover all three NTRK genes; can be laborintensive and interpretation may be challenging.

# Reverse Transcription-Polymerase Chain Reaction (RT-PCR)







- Methodology: RT-PCR detects specific, known fusion transcripts by amplifying a predefined RNA sequence.
- Advantages: Highly sensitive and rapid.
- Limitations: Can only detect known fusion transcripts and will miss novel fusions.





Click to download full resolution via product page

Caption: Recommended diagnostic workflow for detecting NTRK gene fusions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Entrectinib in TRK Fusion-Positive Solid Tumors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135475#role-of-entrectinib-in-trk-fusion-positive-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com